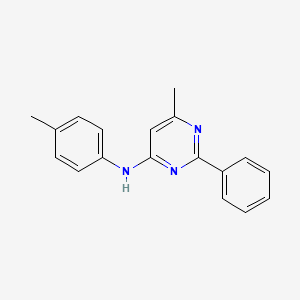

![molecular formula C18H19NO4 B5556115 methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5556115.png)

methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

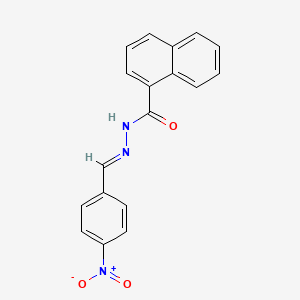

“Methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate” is a chemical compound with the molecular formula C18H19NO4 . It is a derivative of benzoic acid, which is a common component in a variety of products, from plastics to food preservatives .

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzoate core, with an acetyl amino group at the 3-position and an ethylphenoxy group also attached to the acetyl group .Chemical Reactions Analysis

As an ester, this compound could undergo typical ester reactions such as hydrolysis under both acidic and basic conditions . It could also react with amines to form amides in a process known as aminolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Esters generally have pleasant odors and are often found in fats and oils . They are also typically less dense than water .Applications De Recherche Scientifique

Synthesis of Heterocyclic Systems

One of the primary applications of this compound category is in the synthesis of heterocyclic systems. For instance, compounds similar to "methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate" have been utilized to prepare N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones through a series of chemical reactions starting from corresponding acetoacetic esters (Selič, Grdadolnik, & Stanovnik, 1997).

Synthesis and Functionalization for Biological Activity

In another study, the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucopyranoside and various amino acids, was reported. These compounds, which are structurally related to "methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate," were obtained using amino acid methyl, ethyl, or benzyl esters as amination agents (Piekarska‐Bartoszewicz & Tcmeriusz, 1993).

Application in Polymer Synthesis

Furthermore, these compounds have found applications in materials science, particularly in the synthesis of polymers. For example, thermal polymerization of methyl 3,5-bis(4-aminophenoxy)benzoate led to the formation of a hyperbranched aromatic polyamide, highlighting the role of these compounds in developing new materials with potential applications in various industries (Yang, Jikei, & Kakimoto, 1999).

Tubulin Polymerization Inhibition for Cancer Therapy

In the field of medicinal chemistry, specific derivatives such as methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate have been identified as tubulin polymerization inhibitors. This activity is critical for the development of anticancer therapies, as it can potentially halt the growth of cancer cells by disrupting the microtubule formation necessary for cell division (Minegishi et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

methyl 3-[[2-(2-ethylphenoxy)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-3-13-7-4-5-10-16(13)23-12-17(20)19-15-9-6-8-14(11-15)18(21)22-2/h4-11H,3,12H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACLFXWHRDPHGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(methylthio)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5556034.png)

![1-[(3,4-dimethoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5556051.png)

![2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5556079.png)

![3-[(3-cyclohexylisoxazol-5-yl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B5556082.png)

![ethyl [5-(N,N-dimethylalanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5556098.png)

![4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5556110.png)

![1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5556123.png)

![4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5556124.png)

![N-[4-(cyanomethyl)phenyl]-2-furamide](/img/structure/B5556135.png)